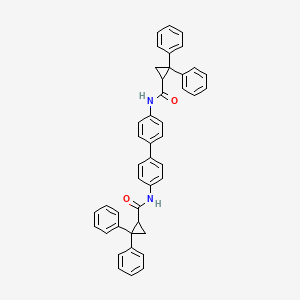
N,N'-4,4'-biphenyldiylbis(2,2-diphenylcyclopropanecarboxamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-4,4'-biphenyldiylbis(2,2-diphenylcyclopropanecarboxamide), commonly known as BDP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BDP belongs to the family of cyclopropane-containing compounds, which have been shown to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of BDP is not fully understood, but it is believed to involve the interaction with various biological targets, such as enzymes and receptors. BDP has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, which are involved in various cellular processes. BDP has also been shown to interact with certain receptors, such as G protein-coupled receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
BDP has been shown to exhibit various biochemical and physiological effects, depending on the target and concentration. The compound has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. BDP has also been shown to modulate the activity of certain enzymes and receptors, which can affect various physiological processes, such as inflammation, cell proliferation, and neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BDP in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various biological processes. BDP is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, one of the limitations of using BDP is its potential toxicity at high concentrations, which can affect the interpretation of the results. Therefore, careful dose-response studies are necessary to determine the optimal concentration of BDP for each experiment.
Orientations Futures
There are several future directions for the research on BDP. One direction is to investigate the structure-activity relationship of BDP and its analogs, which can provide insights into the mechanism of action and identify more potent compounds. Another direction is to explore the potential applications of BDP in drug discovery, such as screening for new drug targets and developing new therapeutic agents. Additionally, the use of BDP as a fluorescent probe for imaging biological systems can be further optimized by developing new imaging techniques and probes.
Méthodes De Synthèse
The synthesis of BDP involves the reaction between 4,4'-diaminobiphenyl and 2,2-diphenylcyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. The yield of BDP can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
BDP has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit a broad range of biological activities, such as anticancer, antiviral, and antimicrobial activities. BDP has also been investigated for its potential as a fluorescent probe for imaging biological systems.
Propriétés
IUPAC Name |
N-[4-[4-[(2,2-diphenylcyclopropanecarbonyl)amino]phenyl]phenyl]-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H36N2O2/c47-41(39-29-43(39,33-13-5-1-6-14-33)34-15-7-2-8-16-34)45-37-25-21-31(22-26-37)32-23-27-38(28-24-32)46-42(48)40-30-44(40,35-17-9-3-10-18-35)36-19-11-4-12-20-36/h1-28,39-40H,29-30H2,(H,45,47)(H,46,48) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANHEWBMSVIWFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C5=CC=C(C=C5)NC(=O)C6CC6(C7=CC=CC=C7)C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4898016.png)
![ethyl [2-acetyl-3-oxo-1,1-bis(trifluoromethyl)butyl]carbamate](/img/structure/B4898021.png)

![2-(1-adamantyl)-N-methyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4898034.png)
![(4-{[3-({3-[(4-aminophenyl)thio]phenyl}sulfonyl)phenyl]thio}phenyl)amine](/img/structure/B4898040.png)
![potassium naphtho[2,1-b]furan-1-ylacetate](/img/structure/B4898047.png)
![2-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B4898053.png)
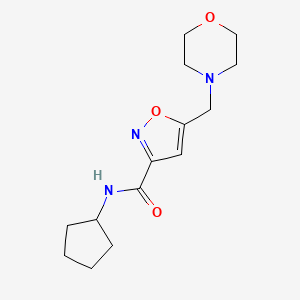
![N-methyl-2-(phenoxymethyl)-N-[2-(1-pyrrolidinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4898070.png)
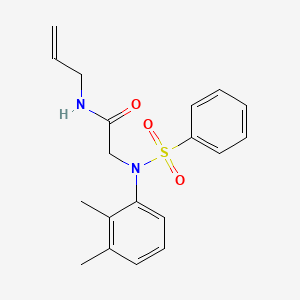
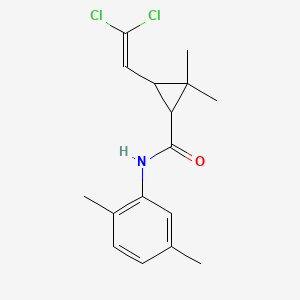
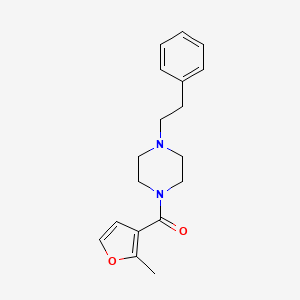
![1-(1-adamantyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4898111.png)
